molecular formula C20H12F3NO B12608505 4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine CAS No. 918540-95-1

4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine

Cat. No.: B12608505
CAS No.: 918540-95-1
M. Wt: 339.3 g/mol
InChI Key: MOYHGLGLISUSDS-UHFFFAOYSA-N
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Description

4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which is further connected to a pyridine ring via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2’-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the ethynyl and pyridine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl alcohols.

Scientific Research Applications

4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3’-(Trifluoromethoxy)[1,1’-biphenyl]-4-methanol
  • 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-yl)methanol
  • 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl

Uniqueness

4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine is unique due to its ethynyl linkage, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of novel materials and in medicinal chemistry research .

Properties

CAS No.

918540-95-1

Molecular Formula

C20H12F3NO

Molecular Weight

339.3 g/mol

IUPAC Name

4-[2-[3-[3-(trifluoromethoxy)phenyl]phenyl]ethynyl]pyridine

InChI

InChI=1S/C20H12F3NO/c21-20(22,23)25-19-6-2-5-18(14-19)17-4-1-3-16(13-17)8-7-15-9-11-24-12-10-15/h1-6,9-14H

InChI Key

MOYHGLGLISUSDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#CC3=CC=NC=C3

Origin of Product

United States

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